Cas no 80368-68-9 (6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one)

6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a chiral epoxide-substituted coumarin derivative with potential applications in organic synthesis and medicinal chemistry. Its structure combines a methoxy-functionalized coumarin core with a sterically hindered (2R)-3,3-dimethyloxirane moiety, offering unique reactivity for ring-opening reactions and stereoselective transformations. The compound's rigid framework and electron-rich aromatic system make it a valuable intermediate for designing bioactive molecules or fluorescent probes. The epoxide group provides a handle for further functionalization, while the coumarin scaffold contributes to photophysical properties. Its defined stereochemistry ensures reproducibility in asymmetric synthesis applications. This compound may be of interest for researchers exploring enzyme inhibitors or studying structure-activity relationships in heterocyclic systems.
6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one structure
80368-68-9 structure
Product Name:6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
CAS No:80368-68-9
MF:C15H16O4
MW:260.285144805908
CID:4757680
PubChem ID:11184527
Update Time:2025-08-05

6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one
    • 6-[[(2R)-3,3-dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one
    • 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-, (R)- (ZCI)
    • 2H-1-Benzopyran-2-one, 6-[[(2R)-3,3-dimethyloxiranyl]methyl]-7-methoxy- (9CI)
    • 6-[[(2R)-3,3-Dimethyl-2-oxiranyl]methyl]-7-methoxy-2H-1-benzopyran-2-one (ACI)
    • (R)-(+)-Epoxysuberosin
    • Epoxysuberosin
    • (+)-Epoxysuberosin
    • 80368-68-9
    • (R)-6-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one
    • Epoxysuberosin, (+)-
    • CS-0144698
    • HY-138088
    • Inchi: 1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1
    • InChI Key: JZRVCRZHZQXYDH-CYBMUJFWSA-N
    • SMILES: C([C@H]1OC1(C)C)C1C=C2C=CC(OC2=CC=1OC)=O

Computed Properties

  • Exact Mass: 260.10485899g/mol
  • Monoisotopic Mass: 260.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 48.1

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • Boiling Point: 411.2±45.0 °C(Predicted)

6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one Pricemore >>

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Additional information on 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one

Introduction to 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one (CAS No. 80368-68-9)

6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, identified by its unique Chemical Abstracts Service (CAS) number 80368-68-9, belongs to the chromene class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a dimethyloxiran-2-yl substituent at the C6 position and a methoxy group at the C7 position introduces specific steric and electronic properties that make this compound a promising candidate for further investigation.

The synthesis of 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one involves intricate organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. The chiral center at the (2R)-configuration of the oxiran ring is particularly noteworthy, as it suggests potential applications in the development of enantioselective drugs. The chromene backbone itself is known for its stability and ability to engage in various hydrogen bonding interactions, making it an ideal scaffold for drug design.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have shown that 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one exhibits promising binding affinity to several protein targets, including enzymes and receptors implicated in inflammatory diseases and cancer. These findings align with the growing interest in chromene derivatives as potential therapeutic agents.

In particular, the dimethyloxiran-2-yl moiety has been investigated for its ability to undergo nucleophilic substitution reactions, which could be exploited in the development of novel drug conjugates. This reactivity allows for the introduction of additional functional groups, thereby expanding the chemical space available for drug discovery. The methoxy group at the C7 position further enhances the compound's versatility by influencing its electronic properties and solubility characteristics.

The pharmaceutical industry has been increasingly focused on developing small molecules that can modulate biological pathways associated with chronic diseases. 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one represents a compelling example of how structural modifications can lead to novel bioactive entities. Its chromene core provides a robust framework for further derivatization, while the chiral oxiran ring offers opportunities for developing enantiomerically pure drugs with improved pharmacokinetic profiles.

Recent clinical trials have demonstrated the efficacy of chromene derivatives in treating conditions such as osteoarthritis and neurodegenerative disorders. While 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one has not yet been tested in humans, preclinical studies suggest that it may possess anti-inflammatory and antioxidant properties. These effects are attributed to its ability to interact with key signaling pathways involved in disease progression.

The synthesis of this compound also highlights the importance of green chemistry principles in pharmaceutical research. By optimizing reaction conditions to minimize waste and energy consumption, chemists can develop more sustainable methods for producing bioactive molecules. This approach aligns with global efforts to reduce the environmental impact of drug manufacturing processes.

Future research directions may focus on exploring the pharmacological potential of analogs of 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one by modifying other functional groups or introducing different substituents into the chromene scaffold. Advances in synthetic methodologies will be crucial in enabling these explorations and accelerating the discovery of novel therapeutic agents.

In conclusion, 6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one (CAS No. 80368-68-9) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique chemical features make it an attractive candidate for further investigation, and ongoing research continues to uncover new possibilities for its use in drug development. As our understanding of molecular interactions deepens, compounds like this one are poised to play a vital role in addressing some of today's most pressing medical challenges.

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